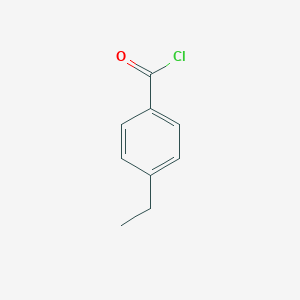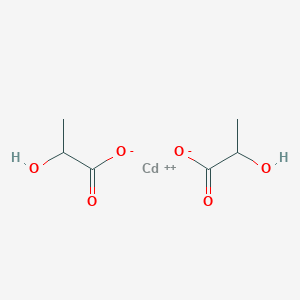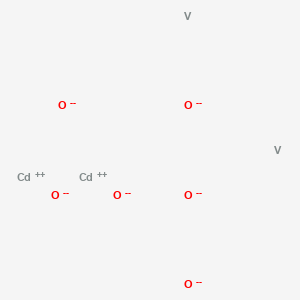
Cadmium vanadium oxide (CdV2O6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium oxides are a structurally and chemically versatile subclass of polyoxometalates . Cadmium oxide is a nonabundant, toxic metallic element usually found associated with minerals such as ZnS and other zinc ores .
Synthesis Analysis
Vanadium oxides can be synthesized by a hydrothermal synthesis . Cadmium oxide nanoparticles can be prepared by co-precipitation method at different calcination temperatures .
Molecular Structure Analysis
Molecular vanadium oxides are formed in aqueous solution by the self-assembly of small and reactive oxometalate precursors .
Chemical Reactions Analysis
Surface redox processes involving oxygen atom exchange are fundamental in catalytic reactions mediated by metal oxides .
Physical And Chemical Properties Analysis
The physical properties of binary and ternary vanadium oxides in single and mixed valence states are described such as their structural, optical, and electronic properties . Cadmium oxide exhibits a number of unique properties such as the anisotropic shape, the large specific surface area and the controllable surface chemistry .
Safety And Hazards
Cadmium oxide is highly toxic and carcinogenic, harmful to most of the body’s systems, especially to the lungs, bones, and kidneys . It is fatal if inhaled, suspected of causing genetic defects, may cause cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
Orientations Futures
Vanadium oxide-based materials have attracted great attention in the field of aqueous zinc ion batteries (AZIBs) due to their high theoretical capacity resulting from their rich oxidation states . Water-steam activation forms abundant oxygen defects, and the as-prepared materials show a 3.5-fold increase in the carrier density, together with larger electrochemically active surface areas compared to a less defective vanadium oxide .
Propriétés
IUPAC Name |
cadmium(2+);oxygen(2-);vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.6O.2V/q2*+2;6*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQRZYRHNYANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Cd+2].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2O6V2-8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium vanadium oxide (CdV2O6) | |
CAS RN |
16056-72-7 |
Source


|
| Record name | Cadmium vanadium oxide (CdV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium vanadium oxide (CdV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium divanadium hexoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

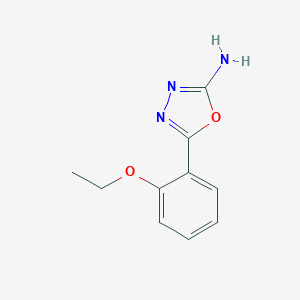
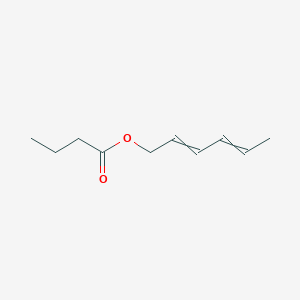
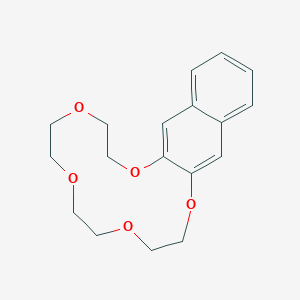
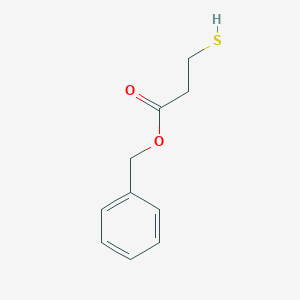
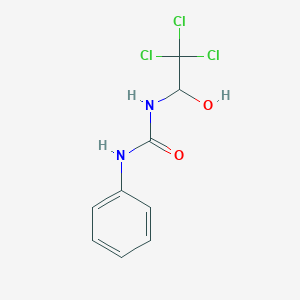
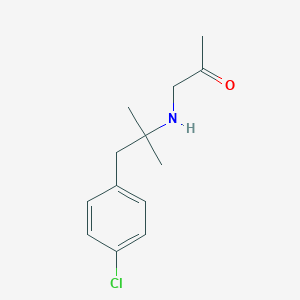
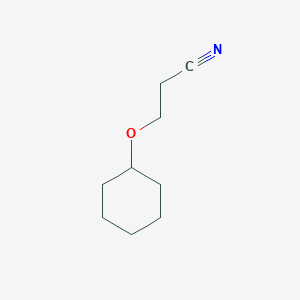
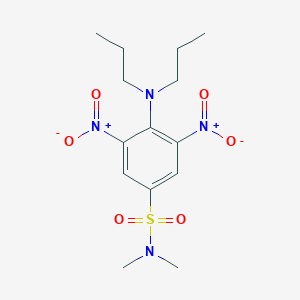
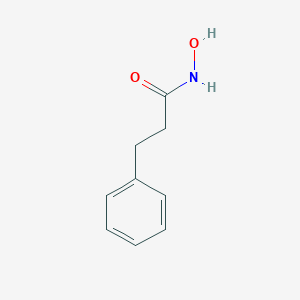
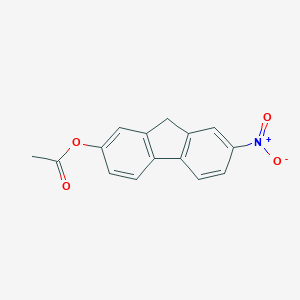
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
